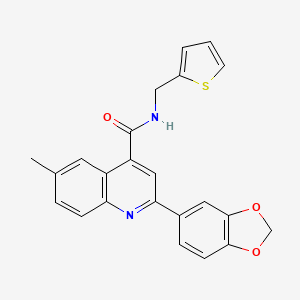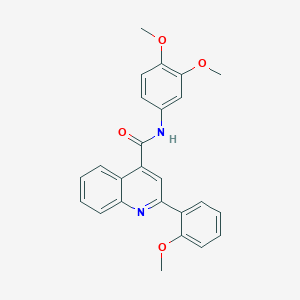
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It belongs to the class of quinolinecarboxamide derivatives and is known for its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide involves its ability to interact with various molecular targets in the cell. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Moreover, it has been found to modulate the expression of genes involved in apoptosis, cell cycle regulation, and DNA repair. Additionally, it has been shown to interact with various enzymes such as topoisomerases and histone deacetylases, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects on the cell. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, it has been shown to inhibit cell proliferation by arresting the cell cycle at various stages. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which could potentially be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-characterized. Moreover, it exhibits potent activity against various molecular targets, making it a valuable tool for studying cell signaling and proliferation. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer and neurodegenerative diseases. Moreover, its immunomodulatory properties could be further explored for the treatment of autoimmune diseases. Additionally, its potential as a molecular probe for studying cell signaling and proliferation could be investigated further. Finally, the development of novel derivatives and analogs of N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide could lead to the discovery of new and more potent therapeutic agents.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been investigated for its immunomodulatory properties, which could potentially be used in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-22-11-7-5-9-18(22)21-15-19(17-8-4-6-10-20(17)27-21)25(28)26-16-12-13-23(30-2)24(14-16)31-3/h4-15H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYKXLSPZYTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-methyl-2-(1-piperidinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4162230.png)
![6-chloro-2-(2,5-dimethyl-3-thienyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162238.png)
![2-(2-methoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162247.png)
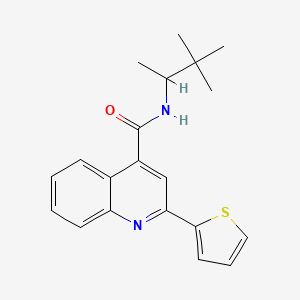
![2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-4-quinolinecarboxamide hydrochloride](/img/structure/B4162255.png)
![methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4162261.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4162264.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162272.png)
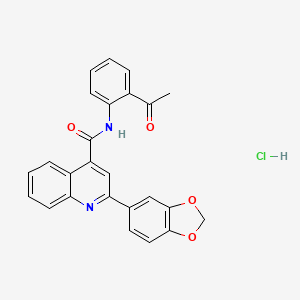
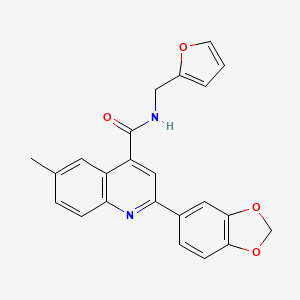
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide hydrochloride](/img/structure/B4162316.png)
![1-(2-chlorobenzyl)-4-[(cyclopropylmethyl)amino]-2-pyrrolidinone](/img/structure/B4162321.png)
